6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a methoxyphenyl group, and a pyrazolopyrimidine core
Preparation Methods
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specialized properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity and specificity, allowing it to effectively modulate biological pathways .
Comparison with Similar Compounds
Similar compounds to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolopyrimidine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
Pyrazolopyrimidine derivatives: These compounds have a similar core structure but may have different substituents, affecting their reactivity and applications.
Piperazine-containing molecules: These compounds include various piperazine derivatives with different functional groups, influencing their pharmacological activities
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN7O/c1-37-24-13-9-21(10-14-24)31-26-25-19-30-36(23-5-3-2-4-6-23)27(25)33-28(32-26)35-17-15-34(16-18-35)22-11-7-20(29)8-12-22/h2-14,19H,15-18H2,1H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTIICRMSFHUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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